ATM Inhibitor-4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ATM Inhibitor-4 is a potent and selective inhibitor of the ataxia telangiectasia mutated kinase, a serine/threonine kinase that plays a crucial role in the DNA damage response. This compound has garnered significant attention due to its potential to enhance the therapeutic effects of DNA-damaging agents used in cancer treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ATM Inhibitor-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions
ATM Inhibitor-4 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .
Wissenschaftliche Forschungsanwendungen
ATM Inhibitor-4 has a wide range of scientific research applications, including:
Wirkmechanismus
ATM Inhibitor-4 exerts its effects by selectively inhibiting the catalytic activity of ataxia telangiectasia mutated kinase. This inhibition disrupts the DNA damage response, leading to impaired DNA repair and cell cycle arrest. The molecular targets include various substrates of ataxia telangiectasia mutated kinase involved in DNA repair pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
M3541 and M4076: Highly potent and selective inhibitors from a new chemical class, showing remarkable selectivity against other protein kinases.
Uniqueness
ATM Inhibitor-4 is unique due to its specific chemical structure and high selectivity for ataxia telangiectasia mutated kinase. This selectivity minimizes off-target effects and enhances its potential as a therapeutic agent in combination with DNA-damaging treatments .
Eigenschaften
Molekularformel |
C26H29FN6O3 |
---|---|
Molekulargewicht |
492.5 g/mol |
IUPAC-Name |
1-[2-(3-fluoroazetidin-1-yl)ethyl]-3-[4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea |
InChI |
InChI=1S/C26H29FN6O3/c1-31-23-14-29-22-8-5-18(13-21(22)24(23)33(26(31)35)11-12-36-2)17-3-6-20(7-4-17)30-25(34)28-9-10-32-15-19(27)16-32/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H2,28,30,34) |
InChI-Schlüssel |
NHAYGJSVNRVADE-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC=C(C=C4)NC(=O)NCCN5CC(C5)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.